molecular formula C18H26N2O4S B6288499 Biotin-Dde CAS No. 194038-08-9

Biotin-Dde

Cat. No.: B6288499
CAS No.: 194038-08-9
M. Wt: 366.5 g/mol
InChI Key: JMXONQIABZZOLX-FSBGKCOPSA-N
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Description

Biotin-Dde is a cleavable biotin probe that is widely used in biochemical and proteomic research. It consists of a biotin moiety linked to an azide group through a spacer arm containing a hydrazine-cleavable Dde moiety. This unique structure allows for efficient recovery of streptavidin-bound protein complexes in affinity-based assays under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-Dde involves the conjugation of biotin with an azide group through a spacer arm containing a hydrazine-cleavable Dde moiety. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-Dde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biotin-Dde can be compared with other similar compounds such as:

Uniqueness of this compound

Properties

IUPAC Name

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-1-hydroxypentylidene]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-18(2)7-12(22)15(13(23)8-18)11(21)5-3-4-6-14-16-10(9-25-14)19-17(24)20-16/h10,14,16,21H,3-9H2,1-2H3,(H2,19,20,24)/t10-,14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXONQIABZZOLX-FSBGKCOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C(CCCCC2C3C(CS2)NC(=O)N3)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=C(CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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